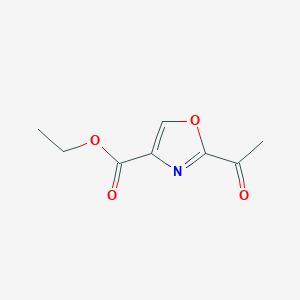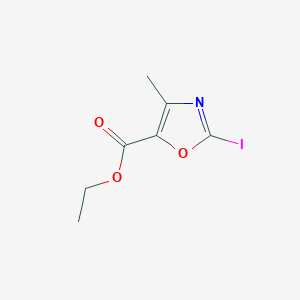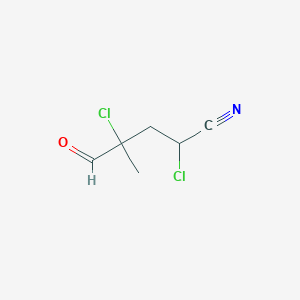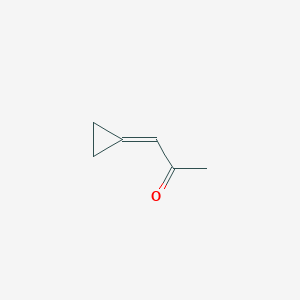![molecular formula C12H11NO3 B8742894 Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate CAS No. 1210-27-1](/img/structure/B8742894.png)
Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines a cycloheptane ring fused with a pyrrole ring. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of a carboxylic acid derivative with an amine to form an intermediate, which then undergoes cyclization to form the pyrrole ring. The reaction conditions often require the use of acid catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce a variety of functional groups onto the pyrrole ring .
Scientific Research Applications
Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, it may bind to the colchicine site on tubulin, inhibiting tubulin polymerization and inducing apoptosis through the mitochondrial pathway .
Comparison with Similar Compounds
Similar Compounds
- Cyclohepta[b]pyrrole-3-carboxylic acid, 2-chloro-, ethyl ester
- Cyclohepta[b]pyrrole-3-carboxylic acid, 2-[(2-aminophenyl)amino]-, ethyl ester
Uniqueness
Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate is unique due to its specific structural features and the presence of the oxo group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .
Properties
CAS No. |
1210-27-1 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 2-oxo-1H-cyclohepta[b]pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)10-8-6-4-3-5-7-9(8)13-11(10)14/h3-7H,2H2,1H3,(H,13,14) |
InChI Key |
PJOLVSCMENMWFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CC=C2NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















